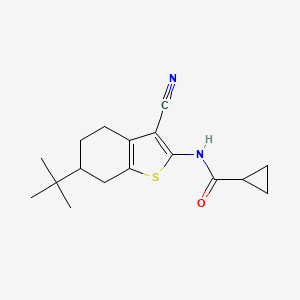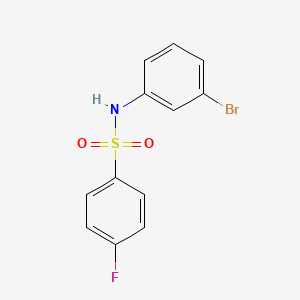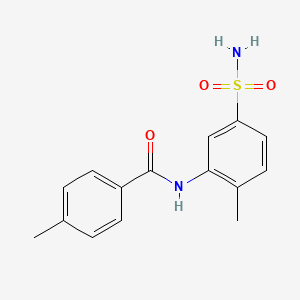-yl)methanone](/img/structure/B10975190.png)
[2-(3-chlorophenyl)-3-methylquinolin-4-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is a complex organic compound with the molecular formula C26H21ClN2O It is characterized by a quinoline and isoquinoline moiety, making it a significant compound in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE involves multiple steps, starting with the preparation of the quinoline and isoquinoline intermediates. The reaction typically involves the use of reagents such as N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of protective groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce isoquinoline derivatives.
Scientific Research Applications
[2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
[2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE: Unique due to its specific quinoline and isoquinoline moieties.
[2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE: Similar in structure but may differ in functional groups or substituents.
Uniqueness
The uniqueness of [2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE lies in its specific combination of quinoline and isoquinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H21ClN2O |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
[2-(3-chlorophenyl)-3-methylquinolin-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C26H21ClN2O/c1-17-24(26(30)29-14-13-18-7-2-3-8-20(18)16-29)22-11-4-5-12-23(22)28-25(17)19-9-6-10-21(27)15-19/h2-12,15H,13-14,16H2,1H3 |
InChI Key |
RXDYCKQKUSTWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B10975108.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B10975148.png)

![3-[(2-Ethyl-6-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975160.png)
![4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide](/img/structure/B10975163.png)

![1-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperidine](/img/structure/B10975183.png)
![1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea](/img/structure/B10975186.png)
![Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B10975193.png)
![4-Ethyl-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B10975199.png)
![N-cyclooctyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10975203.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea](/img/structure/B10975206.png)
